chemical properties of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine
chemical properties of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide to the Chemical Properties of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine
Abstract
7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine represents a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. As a substituted 5-azaindole, its unique electronic and structural features make it an attractive building block for designing targeted therapeutics, particularly kinase inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, reactivity analysis, and predicted spectroscopic data for this compound. The content herein is synthesized from established principles of heterocyclic chemistry and available data on closely related analogues, offering a predictive yet robust framework for researchers and drug development professionals.
Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Core
The pyrrolo[3,2-c]pyridine scaffold, an isomer of the more commonly known 7-azaindole, is a "privileged" structure in medicinal chemistry.[2] Its structural resemblance to purine nucleobases allows it to interact with a wide array of biological targets. Derivatives of this core have shown promising activity as potent inhibitors of various kinases, such as FMS kinase, and have been investigated as anticancer agents that target tubulin polymerization.[3][4][5]
The specific compound, 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine, is functionalized with two key halogen atoms that modulate its physicochemical properties and reactivity:
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A C4-Fluoro Group: The high electronegativity of fluorine can significantly alter the pKa of the pyridine nitrogen, influence metabolic stability, and serve as a handle for hydrogen bonding interactions with protein targets.
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A C7-Chloro Group: The chlorine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents to explore the chemical space around the core scaffold.
This guide will dissect these features to provide a foundational understanding for its application in synthetic and medicinal chemistry programs.
Molecular Structure and Physicochemical Properties
The fundamental structure of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is based on the 5-azaindole framework. The systematic numbering of the bicyclic system is critical for understanding its reactivity.
Proposed synthetic workflow for 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine.
Protocol Justification and Experimental Considerations:
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Step 1: Oxidation: The synthesis begins with a commercially available substituted picoline. Oxidation of the methyl group to an aldehyde is a standard transformation. Selenium dioxide (SeO₂) is often effective for selective oxidation of methyl groups alpha to a pyridine nitrogen.
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Rationale: This step installs the aldehyde functionality necessary for the subsequent cyclization to form the pyrrole ring.
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Step 2: Van Leusen Reaction: The reaction of the aldehyde with Tosyl-methyl isocyanide (TosMIC) is a powerful method for constructing a pyrrole ring onto an existing scaffold. This reaction proceeds via the addition of the TosMIC anion to the carbonyl, followed by cyclization onto the isocyanide carbon.
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Rationale: This is a convergent and high-yielding method for pyrrole synthesis that is tolerant of various functional groups.
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Step 3: Aromatization: The intermediate oxazoline formed in the Van Leusen reaction readily aromatizes to the desired pyrrole under mild acidic or thermal conditions. This step is often performed as part of the reaction workup.
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Rationale: This step drives the reaction to completion, forming the stable aromatic pyrrolopyridine core.
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Step 4: Regioselective Dechlorination: The final step involves the selective removal of one of the chlorine atoms. The C4-chloro position is expected to be more susceptible to hydrogenolysis than the C7-chloro position due to the electronic influence of the fused pyrrole ring. Careful control of reaction conditions (catalyst loading, hydrogen pressure, reaction time) is crucial to achieve selectivity.
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Rationale: This step is critical for achieving the target substitution pattern. The choice of catalyst and the addition of a base (like triethylamine) can help modulate reactivity and prevent over-reduction.
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Chemical Reactivity Analysis
The reactivity of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is governed by the interplay of the electron-rich pyrrole ring and the electron-deficient, halogen-substituted pyridine ring.
A diagram of the key reactive sites on the 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold.
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N-H Functionalization: The pyrrole nitrogen is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion can be alkylated, acylated, or protected with standard protecting groups like SEM (trimethylsilylethoxymethyl) or Boc (tert-butyloxycarbonyl). [6]This is often the first step in a synthetic sequence to avoid side reactions and improve solubility.
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Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and susceptible to electrophilic attack. The C3 position is the most nucleophilic and will be the primary site of substitution for reactions like halogenation (NBS, NIS) or Vilsmeier-Haack formylation. [7]The electron-withdrawing nature of the pyridine ring deactivates the pyrrole moiety compared to indole, but it remains the most reactive part of the molecule for this type of reaction.
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Palladium-Catalyzed Cross-Coupling: The C7-chloro group is a prime handle for diversification. It can readily participate in Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with terminal alkynes), and other palladium-catalyzed cross-coupling reactions. This allows for the modular installation of a wide range of aryl, heteroaryl, alkyl, and amino substituents, which is a cornerstone of modern drug discovery. [6]
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Nucleophilic Aromatic Substitution (SₙAr): The C4-fluoro substituent is on an electron-deficient pyridine ring, making it potentially susceptible to SₙAr reactions with strong nucleophiles (e.g., alkoxides, amines). However, this reaction often requires harsh conditions (high temperature) and may compete with reactions at the C7-chloro site.
Predicted Spectroscopic Data
Predicting the spectral characteristics is essential for reaction monitoring and structural confirmation.
Table of Predicted Spectral Data
| Technique | Feature | Predicted Values and Interpretation |
| ¹H NMR | Aromatic Protons | δ 9.0-9.2 ppm (s, 1H): H at C6, deshielded by adjacent N5 and Cl at C7. δ 7.5-7.8 ppm (d, 1H): H at C2, typical pyrrole α-proton. δ 6.8-7.1 ppm (d, 1H): H at C3, typical pyrrole β-proton. |
| NH Proton | δ 11.0-12.5 ppm (br s, 1H): Pyrrole N-H, broad and downfield, exchangeable with D₂O. | |
| ¹³C NMR | Aromatic Carbons | ~150-160 ppm: Quaternary carbons attached to F (C4) and Cl (C7), showing C-F and C-Cl coupling. ~120-145 ppm: Other pyridine and pyrrole carbons. ~100-115 ppm: C3 of the pyrrole ring, typically upfield. |
| ¹⁹F NMR | Fluoro Group | δ -120 to -150 ppm (s): A single peak for the C4-fluoro substituent. The exact chemical shift is sensitive to the solvent and electronic environment. |
| Mass Spec (EI) | Molecular Ion | m/z 170/172: A characteristic M/M+2 pattern with a ~3:1 ratio, confirming the presence of one chlorine atom. |
| Fragmentation | Loss of HCl (-36), loss of HCN (-27) from the pyrrole ring are plausible fragmentation pathways. | |
| IR | Key Vibrations | ~3100-3300 cm⁻¹: N-H stretching (broad). ~1550-1650 cm⁻¹: C=C and C=N stretching of the aromatic rings. ~1100-1250 cm⁻¹: C-F stretching. ~700-850 cm⁻¹: C-Cl stretching. |
Note: NMR chemical shifts (δ) are referenced to TMS and are solvent-dependent. The predictions are based on data from substituted 1H-pyrrolo[3,2-c]pyridine derivatives. [4]
Safety, Handling, and Storage
As a functionalized heterocyclic compound, 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine should be handled with appropriate care in a laboratory setting.
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Hazard Classification: Based on analogous structures, it is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). [8][9]* Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [8][9]All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8]For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [10]
Conclusion and Future Outlook
7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is a strategically designed building block for chemical synthesis and drug discovery. Its distinct reactive sites—the N-H for protection or alkylation, the C3 position for electrophilic substitution, and the C7-chloro group for cross-coupling—provide a versatile platform for creating complex molecular architectures. The presence of the C4-fluoro group further enhances its potential for modulating drug-like properties. While detailed experimental characterization is yet to be widely published, the predictive analysis presented in this guide, grounded in the established chemistry of related scaffolds, provides a solid foundation for its incorporation into research and development programs aimed at discovering next-generation therapeutics.
References
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Al-Qaisi, J. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(11), 4443. Retrieved from [Link]
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